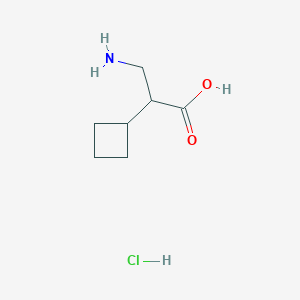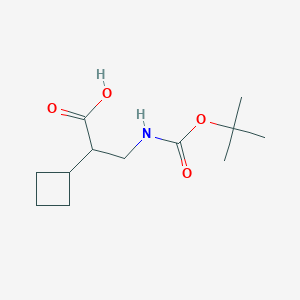
2-Cyano-3-methyl-2-butylbenzodithiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-methyl-2-butylbenzodithiolate (CMBT) is a synthetic dithiol compound widely used in scientific research. It is a versatile compound with a wide range of applications in both biochemical and physiological research. CMBT is used as a reagent in various chemical reactions and as a ligand in a variety of biochemical processes. It has been used in the synthesis of a number of compounds, including drugs, proteins, and enzymes. CMBT is also used as a ligand in the study of protein-protein interactions and in the study of enzyme-substrate interactions. In addition, CMBT has been used in a variety of lab experiments to study the biochemical and physiological effects of various compounds.
Mecanismo De Acción
2-Cyano-3-methyl-2-butylbenzodithiolate acts as a ligand in a variety of biochemical processes. It binds to metal ions, such as zinc, to form complexes that are involved in a variety of biochemical reactions. 2-Cyano-3-methyl-2-butylbenzodithiolate also binds to proteins and enzymes and can modulate their activity. In addition, 2-Cyano-3-methyl-2-butylbenzodithiolate can bind to DNA and RNA and can modulate the expression of genes.
Biochemical and Physiological Effects
2-Cyano-3-methyl-2-butylbenzodithiolate has been used in a variety of lab experiments to study the biochemical and physiological effects of various compounds. 2-Cyano-3-methyl-2-butylbenzodithiolate has been shown to modulate the activity of enzymes and proteins, as well as to modulate the expression of genes. In addition, 2-Cyano-3-methyl-2-butylbenzodithiolate has been shown to have an anti-inflammatory effect, to reduce oxidative stress, and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Cyano-3-methyl-2-butylbenzodithiolate in lab experiments is its versatility. 2-Cyano-3-methyl-2-butylbenzodithiolate can be used in a variety of chemical reactions and as a ligand in a variety of biochemical processes. In addition, 2-Cyano-3-methyl-2-butylbenzodithiolate is relatively simple and inexpensive to synthesize. The main limitation of 2-Cyano-3-methyl-2-butylbenzodithiolate is its potential toxicity. 2-Cyano-3-methyl-2-butylbenzodithiolate can be toxic if not handled properly, so it is important to follow safety protocols when working with 2-Cyano-3-methyl-2-butylbenzodithiolate.
Direcciones Futuras
The potential applications of 2-Cyano-3-methyl-2-butylbenzodithiolate are still being explored. Some potential future directions include the use of 2-Cyano-3-methyl-2-butylbenzodithiolate in the synthesis of new drugs, the study of protein-protein interactions, and the study of enzyme-substrate interactions. In addition, 2-Cyano-3-methyl-2-butylbenzodithiolate could be used to study the biochemical and physiological effects of various compounds, as well as to modulate gene expression. Finally, 2-Cyano-3-methyl-2-butylbenzodithiolate could be used to develop new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
2-Cyano-3-methyl-2-butylbenzodithiolate is synthesized by a two-step process. The first step involves the reaction of 2-cyano-3-methyl-2-butylbenzene with thiourea in aqueous solution. The reaction yields the dithiolate anion, which is then reacted with a base to yield 2-Cyano-3-methyl-2-butylbenzodithiolate. The reaction is typically carried out at room temperature and is relatively simple and inexpensive.
Aplicaciones Científicas De Investigación
2-Cyano-3-methyl-2-butylbenzodithiolate is widely used in scientific research. It has been used as a reagent in a variety of chemical reactions, including the synthesis of a number of compounds, including drugs, proteins, and enzymes. 2-Cyano-3-methyl-2-butylbenzodithiolate has also been used in the study of protein-protein interactions and in the study of enzyme-substrate interactions. In addition, 2-Cyano-3-methyl-2-butylbenzodithiolate has been used in a variety of lab experiments to study the biochemical and physiological effects of various compounds.
Propiedades
IUPAC Name |
(2-cyano-3-methylbutan-2-yl) benzenecarbodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS2/c1-10(2)13(3,9-14)16-12(15)11-7-5-4-6-8-11/h4-8,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUSTQNVWGJNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)SC(=S)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-methyl-2-butylbenzodithiolate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)





![(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF](/img/structure/B6309827.png)


![Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide, min. 92% [mixture R3P(O), R2R'P(O), RR'2P(O), R'3P(O)]](/img/structure/B6309855.png)